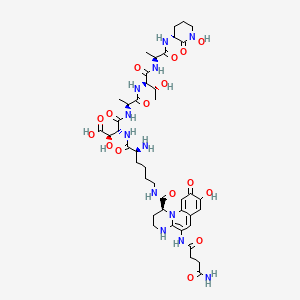
PX-12
Übersicht
Beschreibung
PX-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small-molecule inhibitor of thioredoxin-1 (Trx-1). Thioredoxin-1 is a redox protein involved in various cellular processes, including DNA synthesis and regulation of transcription factors. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor growth and stimulate apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PX-12 can be synthesized through the reaction of 2-mercaptoimidazole with 1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the disulfide bond between the imidazole and the butyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PX-12 unterliegt aufgrund des Vorhandenseins der Disulfidbindung hauptsächlich Redoxreaktionen. Es kann in Gegenwart von Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyäthyl)phosphin (TCEP) zu seiner entsprechenden Thiolform reduziert werden .
Häufige Reagenzien und Bedingungen:
Reduktion: Dithiothreitol (DTT), Tris(2-carboxyäthyl)phosphin (TCEP)
Oxidation: Wasserstoffperoxid (H2O2), Iod (I2)
Hauptprodukte, die gebildet werden:
Reduktion: Thiol-Derivate von this compound
Oxidation: Oxidierte Disulfidformen und Sulfonsäuren.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Wird als redoxaktive Verbindung in Studien mit Thioredoxin-1 und verwandten Redoxsystemen verwendet .
Biologie:
- Wird auf seine Rolle bei der Modulation zellulärer Redoxzustände und seine Auswirkungen auf Zellproliferation und Apoptose untersucht .
Medizin:
- Potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere in Kombination mit Chemotherapie. PX-12 hat in Tiermodellen und klinischen Studien Wirksamkeit bei der Hemmung des Tumorwachstums gezeigt .
- Wird auf seine anti-HIV-1-Aktivität untersucht, indem es das Thioredoxin-1-System hemmt, das für den viralen Eintritt und die Replikation entscheidend ist .
Industrie:
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die irreversible Hemmung von Thioredoxin-1 aus. Die Verbindung thioalkyliert die Cysteinreste im aktiven Zentrum von Thioredoxin-1, was zur Hemmung seiner Redoxaktivität führt. Diese Hemmung stört das Redoxgleichgewicht innerhalb der Zelle, was zu erhöhtem oxidativen Stress, Apoptose und Hemmung der Zellproliferation führt .
Molekularziele und -wege:
Thioredoxin-1 (Trx-1): Die Hemmung von Trx-1 stört seine Rolle bei der DNA-Synthese und der Regulation von Transkriptionsfaktoren.
Hypoxie-induzierbarer Faktor 1-alpha (HIF-1α): Herunterregulierung von HIF-1α und vaskulärem endothelialen Wachstumsfaktor (VEGF), was zu einer reduzierten Angiogenese und einem reduzierten Tumorwachstum führt.
Wirkmechanismus
PX-12 exerts its effects primarily through the irreversible inhibition of thioredoxin-1. The compound thioalkylates the cysteine residues in the active site of thioredoxin-1, leading to the inhibition of its redox activity. This inhibition disrupts the redox balance within the cell, leading to increased oxidative stress, apoptosis, and inhibition of cell proliferation .
Molecular Targets and Pathways:
Thioredoxin-1 (Trx-1): Inhibition of Trx-1 disrupts its role in DNA synthesis and regulation of transcription factors.
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Down-regulation of HIF-1α and vascular endothelial growth factor (VEGF), leading to reduced angiogenesis and tumor growth.
Vergleich Mit ähnlichen Verbindungen
PX-12 ist in seiner spezifischen Hemmung von Thioredoxin-1 einzigartig. Es gibt jedoch auch andere Verbindungen mit ähnlichen redoxmodulierenden Eigenschaften:
Ähnliche Verbindungen:
Auranofin: Ein Inhibitor von Thioredoxin-Reduktase, einer weiteren Komponente des Thioredoxin-Systems.
Einzigartigkeit von this compound: Die Spezifität von this compound für Thioredoxin-1 und sein irreversibler Hemmmechanismus unterscheiden es von anderen redoxmodulierenden Verbindungen. Seine Fähigkeit, HIF-1α und VEGF herunterzuregulieren, erhöht sein Potenzial als Antikrebsmittel .
Eigenschaften
IUPAC Name |
2-(butan-2-yldisulfanyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPYQWMFCTCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875689 | |
| Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth. | |
| Record name | PX-12 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141400-58-0 | |
| Record name | IV 2 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-12 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 141400-58-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PX-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)

![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)





![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)


